7-Methoxyisoquinoline hydrochloride
Overview
Description
7-Methoxyisoquinoline hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound The presence of a methoxy group at the 7th position of the isoquinoline ring distinguishes it from other isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline hydrochloride typically involves the methoxylation of isoquinoline. One common method includes the reaction of isoquinoline with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 7th position. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that can be recycled and reused is also a common practice to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 7-formylisoquinoline.
Reduction: The compound can be reduced to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: 7-Formylisoquinoline
Reduction: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxyisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound is used in studies related to enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Derivatives of this compound have been investigated for their potential therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in cellular signaling and inflammation. The methoxy group plays a significant role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the methoxy group.
6-Methoxyisoquinoline: A similar compound with the methoxy group at the 6th position.
8-Methoxyisoquinoline: A derivative with the methoxy group at the 8th position.
Comparison: 7-Methoxyisoquinoline hydrochloride is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to isoquinoline, the methoxy group enhances its solubility and ability to participate in specific chemical reactions. The position of the methoxy group also affects its interaction with biological targets, making it distinct from other methoxy-substituted isoquinolines .
Properties
IUPAC Name |
7-methoxyisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUHUQKFCCPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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